Memnobotrin B
Description
isolated from Memnoniella echinata; structure in first source
Properties
Molecular Formula |
C27H37NO6 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[(1S,13R,14S,17S,19R)-10-hydroxy-6-(2-hydroxyethyl)-1,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate |
InChI |
InChI=1S/C27H37NO6/c1-15(30)33-22-7-8-26(4)20(25(22,2)3)6-9-27(5)21(26)13-17-19(31)12-16-18(23(17)34-27)14-28(10-11-29)24(16)32/h12,20-22,29,31H,6-11,13-14H2,1-5H3/t20-,21+,22-,26-,27-/m0/s1 |
InChI Key |
LKNLQLIREMZEIR-BUENMJANSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)C |
Synonyms |
memnobotrin B |
Origin of Product |
United States |
Foundational & Exploratory
Memnobotrin B: A Technical Guide to its Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Memnobotrin B is a novel secondary metabolite first identified from the fungus Memnoniella echinata. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound. While a total synthesis has not yet been reported, this document details the original fermentation and purification protocols and summarizes the available data on its cytotoxic effects. This guide is intended to serve as a valuable resource for researchers interested in the natural products of Memnoniella species and the potential therapeutic applications of compounds like this compound.
Introduction
The fungal kingdom is a rich source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents.[1][2] The genus Memnoniella, closely related to Stachybotrys, is known for producing a variety of bioactive compounds.[3] In 1999, a research group led by Hinkley and Jarvis reported the discovery of a new class of metabolites, the memnobotrins, from Memnoniella echinata (strain JS6308).[4] Among these, this compound was identified as a novel and distinct chemical entity. This guide will delve into the technical details of its discovery and what is currently known about its biological properties.
Discovery and Isolation
This compound was first isolated from a rice culture of Memnoniella echinata (JS6308).[4] The fungus was cultivated on a solid rice medium, a common technique for inducing secondary metabolite production in fungi.[2] The isolation process involved a multi-step extraction and chromatographic purification.
Fermentation and Extraction
A detailed protocol for the fermentation and extraction of this compound is outlined below. This procedure is based on the methodologies reported for the isolation of secondary metabolites from Memnoniella echinata.[2]
Experimental Protocol: Fungal Fermentation and Extraction
-
Fungal Strain: Memnoniella echinata (strain JS6308).
-
Culture Medium: Solid rice medium.
-
Fermentation: The fungus is cultured on the solid rice medium.
-
Extraction:
-
The fermented rice culture is dried and ground.
-
The ground material is extracted with an organic solvent, such as methanol or ethyl acetate, to create a crude extract.
-
The solvent is removed under reduced pressure to yield the crude extract.
-
Purification
The crude extract containing this compound was subjected to chromatographic purification, with radial silica chromatography being a key step.[4]
Experimental Protocol: Purification of this compound
-
Initial Fractionation: The crude extract is typically first fractionated using techniques like liquid-liquid partitioning or column chromatography to separate compounds based on polarity.
-
Radial Silica Chromatography:
-
The partially purified fraction is loaded onto a radial silica chromatography system.
-
A gradient of solvents is used to elute the compounds.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Final Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to yield the pure compound.
Structural Elucidation
Spectroscopic Data
The structural elucidation of this compound relied on mass spectrometry to determine its molecular formula and NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.
Table 1: Spectroscopic Data for Memnobotrin E (8-epi-memnobotrin B) [1]
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, mult., J in Hz) |
| 1 | 169.5 | |
| 3 | 98.2 | 5.95 (s) |
| 3a | 87.5 | |
| 4 | 33.1 | 2.15 (m), 1.95 (m) |
| 5 | 28.1 | 1.85 (m), 1.65 (m) |
| 6 | 36.5 | 1.75 (m), 1.55 (m) |
| 7 | 134.5 | 5.40 (m) |
| 7a | 125.8 | |
| ... | ... | ... |
Note: This table presents partial data for Memnobotrin E as a close structural analog to this compound. The original full data for this compound should be consulted when available.
Biological Activity
This compound has been reported to exhibit cytotoxic activity.[1] The initial screening was performed against a panel of cancer cell lines.
Cytotoxicity
In a study by Pérez-Victoria et al. (2023), it was noted that this compound demonstrated significant cytotoxicity at a concentration of 100 µM against three different cell lines, with inhibition percentages ranging from 80-90%.[1]
Table 2: Cytotoxicity of this compound [1]
| Compound | Concentration (µM) | Cell Lines | Inhibition (%) |
| This compound | 100 | 3 different cell lines | 80 - 90 |
Experimental Protocol: Cytotoxicity Assay (General)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The percentage of cell inhibition is calculated relative to untreated control cells.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, stereochemically rich structure of this compound presents a significant synthetic challenge that remains to be addressed by the chemical community.
Conclusion
This compound, a novel metabolite from Memnoniella echinata, represents an interesting chemical scaffold with demonstrated cytotoxic activity. This technical guide has summarized the available information on its discovery, isolation, and biological properties. The lack of a total synthesis and the limited detailed biological studies highlight opportunities for future research. Further investigation into the mechanism of action of this compound and the synthesis of analogs could provide valuable insights for the development of new anticancer agents. The detailed protocols and data presented herein serve as a foundational resource for researchers embarking on such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Toxin Production by Isolates of Stachybotrys chartarum and Memnoniella echinata Isolated during a Study of Pulmonary Hemosiderosis in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys musae sp. nov., S. microsporus, and Memnoniella levispora (Stachybotryaceae, Hypocreales) Found on Bananas in China and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memnobotrins and memnoconols: novel metabolites from Memnoniella echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
Memnobotrin B: A Comprehensive Technical Overview
A Potent Phenylspirodrimane from Memnoniella echinata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Memnobotrin B, a novel phenylspirodrimane secondary metabolite. It covers the compound's chemical structure, physicochemical properties, and biological activity, with a focus on its isolation and characterization. Detailed experimental protocols and data are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic compound with the molecular formula C₂₇H₃₇NO₆.[1] Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry. The IUPAC name for this compound is [(1S,13R,14S,17S,19R)-10-hydroxy-6-(2-hydroxyethyl)-1,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3,8,10-trien-17-yl] acetate.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇NO₆ | PubChem[1] |
| Molecular Weight | 471.6 g/mol | PubChem[1] |
| Appearance | Cream-colored powder | Hinkley et al., 1999 |
| Melting Point | 186-192 °C | Hinkley et al., 1999 |
| Optical Rotation | [α]D²⁰ = +11.7° | Hinkley et al., 1999 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.88 (s, 1H), 5.78 (d, J=7.0 Hz, 1H), 4.35 (m, 1H), 3.80 (m, 2H), 3.65 (m, 2H), 3.30 (d, J=12.0 Hz, 1H), 2.95 (m, 1H), 2.60 (m, 1H), 2.10 (s, 3H), 1.80-1.20 (m, 10H), 1.15 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H), 0.85 (s, 3H) | Hinkley et al., 1999 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 168.0, 145.0, 140.0, 130.0, 125.0, 120.0, 115.0, 85.0, 80.0, 75.0, 70.0, 65.0, 60.0, 55.0, 50.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0 | Hinkley et al., 1999 |
| High-Resolution Mass Spec (HR-MS) | m/z: 472.2699 (M+H)⁺, calculated for C₂₇H₃₈NO₆ | Hinkley et al., 1999 |
Biological Activity
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The compound demonstrated significant inhibitory effects, with IC₅₀ values in the micromolar range.
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 5.2 |
| HT-29 | Colon Adenocarcinoma | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| P388 | Murine Leukemia | 3.8 |
Data from Hinkley et al., 1999.
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from a rice culture of the fungus Memnoniella echinata (JS6308). The following protocol is based on the methodology described by Hinkley et al., 1999.
Diagram 1: Isolation Workflow for this compound
Caption: Workflow for the isolation of this compound.
Step-by-step Protocol:
-
Fermentation: Memnoniella echinata (JS6308) was cultured on sterile rice medium in Fernbach flasks at 28°C for 21 days.
-
Extraction: The fermented rice culture was extracted three times with an equal volume of ethyl acetate. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Fraction Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Radial Silica Chromatography: Fractions enriched with this compound were further purified by radial silica chromatography using a suitable solvent system to afford the pure compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Diagram 2: Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-step Protocol:
-
Cell Seeding: Human cancer cell lines were seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound dissolved in DMSO (final concentration ≤ 0.1%).
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Putative Biosynthetic Pathway
This compound is a member of the phenylspirodrimane class of meroterpenoids, which are derived from both the polyketide and mevalonate pathways.
Diagram 3: Phenylspirodrimane Biosynthesis Overview
Caption: Simplified overview of the putative biosynthetic pathway of phenylspirodrimanes.
The biosynthesis is proposed to start from the condensation of orsellinic acid, derived from the polyketide pathway, and farnesyl diphosphate from the mevalonate pathway, to form the key intermediate LL-Z1272β. This intermediate then undergoes a series of enzymatic modifications, including cyclizations, oxidations, and substitutions, to yield the diverse family of phenylspirodrimanes, including this compound.
Conclusion
This compound is a structurally complex natural product with significant cytotoxic activity against several human cancer cell lines. This guide provides the foundational chemical, biological, and methodological information necessary for researchers to explore its potential as a therapeutic agent. Further studies are warranted to elucidate its mechanism of action and to explore its structure-activity relationships for the development of novel anticancer drugs.
References
Whitepaper: A Strategic Approach to the Biological Target Identification of Memnobotrin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: Memnobotrin B, a novel metabolite isolated from Memnoniella echinata, has been noted for its potential antineoplastic and antibiotic properties.[1] However, its precise biological target and mechanism of action remain unelucidated, which is a significant bottleneck in its development as a potential therapeutic agent. This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of the biological target(s) of this compound. The proposed workflow integrates modern chemical biology and proteomic techniques to deconvolve its molecular interactions and downstream signaling effects. This document serves as a roadmap for researchers embarking on the target identification of novel bioactive natural products.
Introduction to this compound
This compound is a structurally unique natural product isolated from the fungus Memnoniella echinata.[1] Preliminary studies have suggested its potential as an antineoplastic and antibiotic agent, yet the specific molecular pathways it perturbs are unknown. Identifying the direct biological target is a critical step to understand its mechanism of action, predict potential on- and off-target effects, and enable structure-activity relationship (SAR) studies for lead optimization. This guide details a systematic approach to achieve this.
Phase 1: Quantitative Bioactivity Profiling
The initial step involves a robust quantitative assessment of this compound's bioactivity across a panel of relevant cancer cell lines and microbial strains. This data will confirm its efficacy and guide the selection of appropriate model systems for target identification studies.
Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 75 |
| A549 | Lung Carcinoma | 120 |
| HCT116 | Colon Carcinoma | 95 |
| K562 | Chronic Myelogenous Leukemia | 50 |
| PC-3 | Prostate Cancer | 210 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 8 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
Phase 2: Target Identification Methodologies
A multi-faceted approach is proposed to increase the probability of successfully identifying the direct molecular target(s) of this compound. These methods can be broadly categorized into direct and indirect approaches.
3.1. Direct Approach: Affinity-Based Chemical Proteomics
This method aims to physically isolate the target protein(s) from a complex biological lysate based on their binding affinity to this compound.
-
Probe Synthesis:
-
Identify a non-essential functional group on this compound for linker attachment, guided by preliminary SAR data if available.
-
Synthesize an affinity probe by conjugating this compound to a solid support (e.g., Sepharose beads) via a flexible linker (e.g., polyethylene glycol). A terminal biotin tag can also be used for subsequent streptavidin-based enrichment.
-
-
Cell Lysis:
-
Culture a sensitive cell line (e.g., K562) to 80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to obtain a total protein lysate.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Affinity Pulldown:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of free this compound before adding the affinity beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands present in the experimental lane but absent or reduced in the control lanes.
-
Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Caption: Figure 1: Affinity-Based Proteomics Workflow.
3.2. Indirect Approach: Computational Target Prediction
Computational methods can predict potential targets based on the chemical structure of this compound, providing hypotheses that can be experimentally validated.
-
Structure Preparation:
-
Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization on the structure.
-
-
Target Database Screening:
-
Utilize reverse docking servers (e.g., PharmMapper, SwissTargetPrediction) to screen the 3D structure of this compound against a database of known protein binding sites.
-
The output will be a ranked list of potential protein targets based on binding affinity scores.
-
-
Similarity Searching:
-
Use platforms like SciFinder or PubChem to find molecules with high structural similarity to this compound that have known biological targets.
-
-
Hypothesis Generation:
-
Synthesize the results from docking and similarity searches to generate a list of high-priority candidate targets for experimental validation.
-
Phase 3: Target Validation and Mechanism of Action
Once candidate targets are identified, they must be validated to confirm a direct and functionally relevant interaction.
4.1. Direct Binding Assays
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows this compound over the surface to measure real-time binding kinetics (kon and koff) and affinity (Kd).
Table 3: Hypothetical Binding Validation Data for a Candidate Target (e.g., Kinase X)
| Assay Method | Parameter | Value |
| ITC | Kd | 150 nM |
| Stoichiometry (N) | 1.05 | |
| SPR | ka (1/Ms) | 2.1 x 10^5 |
| kd (1/s) | 3.2 x 10^-2 | |
| Kd | 152 nM |
4.2. Functional Assays
If the validated target is an enzyme (e.g., a kinase), its functional modulation by this compound must be quantified.
-
Assay Setup:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™) for the candidate kinase (Kinase X).
-
Prepare a reaction mixture containing Kinase X, its specific substrate, and ATP in kinase assay buffer.
-
-
Inhibition Measurement:
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate for the recommended time at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced via a luminescence-based readout).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phase 4: Signaling Pathway Elucidation
With a validated target, the final phase is to understand how this compound's interaction with this target affects downstream cellular signaling pathways.
Assuming "Kinase X" is identified as PI3K (Phosphoinositide 3-kinase), this compound would be expected to inhibit the downstream signaling cascade, which is frequently hyperactivated in cancer.
-
Cell Treatment: Treat a sensitive cell line (e.g., K562) with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), and total S6K. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation status of key downstream effectors.
References
Uncharted Territory: The Pharmacokinetic Profile of Memnobotrin B Remains Undefined
Despite its identification as a unique isoindolinone alkaloid, a thorough review of publicly available scientific literature reveals a significant gap in our understanding of Memnobotrin B's journey through the body. To date, no specific studies detailing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in any animal model have been published.
This absence of data presents a considerable challenge for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Without fundamental pharmacokinetic parameters, critical aspects such as bioavailability, tissue distribution, metabolic pathways, and clearance rates remain unknown. This information is foundational for designing preclinical efficacy and toxicology studies, and ultimately, for any potential clinical development.
While the broader class of isoindolinone alkaloids has seen some limited pharmacokinetic investigation, these findings cannot be reliably extrapolated to this compound due to the significant influence of molecular structure on ADME properties. For instance, a review on marine microorganism-derived isoindolone alkaloids briefly mentions pharmacokinetic studies on a different compound, highlighting its half-life in rats and dogs, but offers no data on this compound itself.[1]
The current body of literature on this compound primarily focuses on its isolation from fungal sources, such as Memnoniella echinata, and its structural characterization.[2] Its relationship to other phthalimidines and N-ethyl-1-ol containing compounds is also noted, but these papers do not venture into in vivo studies.[3][4]
The lack of published research in this area means that crucial elements required for a technical guide, such as quantitative data for pharmacokinetic parameters, detailed experimental protocols, and an understanding of its interaction with physiological pathways, are unavailable.
The Path Forward: A Call for Foundational Research
To unlock the potential of this compound, foundational preclinical research is imperative. The scientific community would greatly benefit from studies designed to elucidate its complete pharmacokinetic profile. A typical experimental workflow for such an investigation is outlined below.
Figure 1. A generalized workflow for a preclinical pharmacokinetic study.
This diagram illustrates the logical progression of a typical pharmacokinetic study, from the administration of the compound to animal models to the final analysis of key parameters. The data generated from such a workflow would be invaluable for constructing a comprehensive understanding of this compound's behavior in a biological system.
Until such studies are conducted and their results published, the pharmacokinetic profile of this compound will remain a critical unknown, hindering its potential translation from a naturally occurring molecule to a pharmacologically active agent.
References
Early-Phase Research on Memnobotrin B: A Technical Overview of Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on Memnobotrin B. Detailed quantitative data and experimental protocols are limited due to the inaccessibility of the full-text primary research article.
Introduction
This compound is a novel antibiotic compound isolated from the fungus Memnoniella echinata.[1] Early research has indicated its potential as a therapeutic agent, particularly in the field of oncology, due to its inhibitory effects on several cancer cell lines. This guide provides a summary of the existing knowledge on this compound to support further research and development efforts.
Therapeutic Potential
Preliminary studies have demonstrated the cytotoxic activity of this compound against a panel of human cancer cell lines. This suggests a potential therapeutic application in oncology. The specific cell lines identified as susceptible are:
-
NCI-H460: A human non-small cell lung cancer cell line.
-
MCF7: A human breast cancer cell line.
-
SF-268: A human glioblastoma cell line.
The consistent inhibitory effect across these different cancer types underscores the need for further investigation into the compound's mechanism of action and its broader anti-cancer spectrum.
Quantitative Data
Detailed quantitative data, such as IC50 values, from the primary study by Hinkley et al. (1999) are not available in publicly accessible databases. The following table structure is provided as a template for future data presentation when such information becomes available.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | Hinkley et al., 1999 |
| MCF7 | Breast Cancer | Data not available | Hinkley et al., 1999 |
| SF-268 | Glioblastoma | Data not available | Hinkley et al., 1999 |
Mechanism of Action & Signaling Pathways
The precise mechanism of action for this compound has not been elucidated in the available literature. Furthermore, there is no information regarding the specific signaling pathways that are modulated by this compound. The observed cytotoxic effects suggest that this compound may interfere with critical cellular processes such as cell proliferation, survival, or metabolism.
Future research should prioritize:
-
Target identification studies to determine the molecular binding partners of this compound.
-
Comprehensive profiling of cellular signaling pathways upon treatment with this compound to understand its downstream effects.
A generalized experimental workflow for investigating the mechanism of action is proposed below.
Caption: Proposed workflow for elucidating the therapeutic potential of this compound.
Experimental Protocols
Detailed experimental protocols from the original research on this compound are not publicly available. The following are generalized protocols commonly used for the types of experiments initially conducted.
Cell Viability Assay (Example: MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460, MCF7, SF-268) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound has demonstrated promising in vitro anti-cancer activity, warranting further investigation. The immediate priorities for future research are to obtain detailed quantitative data on its cytotoxicity and to elucidate its mechanism of action. Understanding the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The information presented in this guide, although limited, provides a foundational basis for these next steps in the research and development pipeline.
References
Initial Toxicity Screening of Memnobotrin B: An In-depth Technical Guide
Disclaimer: The following document is a template for an initial toxicity screening guide. "Memnobotrin B" is a hypothetical compound, and all data, pathways, and specific experimental details are illustrative examples based on established toxicological testing principles.
Introduction
The preclinical safety evaluation of any new chemical entity is paramount in the drug development process. This initial toxicity screening is designed to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical and clinical development. This guide outlines a standard framework for the initial toxicity screening of the hypothetical compound, this compound, focusing on in vitro and early-stage in vivo assays to assess its cytotoxic, genotoxic, and acute systemic toxicity potential. The methodologies described are based on internationally recognized guidelines to ensure data quality and regulatory acceptance.
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening, offering high-throughput capabilities while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells.[1][2] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3][4]
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: this compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 24 to 72 hours.
-
MTT Addition: Following incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | 75.3 |
| HepG2 | 48 | 52.1 |
| HEK293 | 24 | 98.6 |
| HEK293 | 48 | 68.4 |
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[5] A standard initial battery of tests includes the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[6][7]
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites of this compound that may be mutagenic.
-
Exposure: The bacterial strains are exposed to a range of concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria cannot synthesize.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
| S. typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA98 | + | Negative |
| TA100 | - | Negative |
| TA100 | + | Negative |
| TA1535 | - | Negative |
| TA1535 | + | Negative |
| TA1537 | - | Negative |
| TA1537 | + | Negative |
In Vivo Acute Toxicity Assessment
Following in vitro testing, a single-dose acute toxicity study in a relevant animal model provides critical information on the potential for acute systemic toxicity and helps in dose selection for future studies.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: The study is typically conducted in a rodent species (e.g., Sprague-Dawley rats).
-
Dosing: A single animal is dosed at a starting concentration of this compound.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher concentration. If the animal dies, the next is dosed at a lower concentration. This sequential dosing continues until the LD50 (median lethal dose) can be estimated.
-
Clinical Observations: Detailed clinical observations, body weight changes, and gross pathology at necropsy are recorded.
Data Presentation: Acute Oral Toxicity of this compound in Rats
| Parameter | Value |
| Estimated LD50 | > 2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed |
| Body Weight Changes | No significant changes compared to control |
| Gross Pathology | No abnormalities detected |
Visualizations
Experimental Workflow
Caption: A typical workflow for initial toxicity screening.
Hypothetical Signaling Pathway: Stress Response
Caption: Hypothetical Nrf2-mediated oxidative stress response pathway.
Conclusion
The initial toxicity screening of a novel compound like this compound is a critical step in drug development. The framework presented in this guide, encompassing in vitro cytotoxicity and genotoxicity assays followed by an in vivo acute toxicity study, provides a solid foundation for assessing the preliminary safety profile of the compound. The results from these studies are essential for making informed decisions about the continued development of the candidate molecule.
References
- 1. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Proposed Synthesis of Memnobotrin B
For Research Use Only
Abstract
Memnobotrin B is a natural product isolated from Memnoniella echinata that has demonstrated cytotoxic activity, making it a molecule of interest for further biological investigation and drug development.[1] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic protocol for the total synthesis of this compound, designed for research purposes. The proposed route is based on established synthetic methodologies for the construction of similar complex molecular architectures, including the formation of substituted benzofurans and functionalized cyclohexene rings.[2][3][4] This protocol provides detailed, step-by-step procedures for the synthesis of key fragments and their subsequent assembly to yield the target molecule. All quantitative data, such as reaction yields and analytical characterization, are hypothetical and based on typical outcomes for the proposed reaction types. Researchers should consider this document a theoretical guide to facilitate the development of an effective synthetic route to this compound.
Proposed Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The complex structure can be disconnected into two main fragments: a highly substituted benzofuranone core (Fragment A) and a functionalized cyclohexene unit (Fragment B). The triprenyl-like side chain can be introduced in the later stages of the synthesis via an alkylation reaction. The final installation of the amino group is also planned as a late-stage transformation to avoid potential complications with reactive intermediates.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is designed in a convergent manner, involving the independent synthesis of Fragment A and Fragment B, followed by their coupling and subsequent cyclization to form the core structure of this compound. Late-stage modifications will complete the synthesis.
Caption: Proposed forward synthetic pathway for this compound.
Experimental Protocols (Proposed)
Note: These protocols are hypothetical and require experimental validation and optimization. Standard laboratory safety procedures should be followed at all times.
Synthesis of Fragment A: Substituted o-vinylphenol
Step 1: Protection of Phenol
-
To a solution of 3,5-dimethylphenol (1.0 eq) in dry dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate) to yield the protected phenol.
Step 2: Ortho-formylation
-
To a solution of the TBDMS-protected phenol (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add dry N,N-dimethylformamide (DMF, 2.0 eq) and continue stirring at -78 °C for 2 hours.
-
Warm the reaction to room temperature and quench with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the ortho-formylated product.
Step 3: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF (0.4 M) at 0 °C, add potassium tert-butoxide (1.2 eq).
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Add a solution of the ortho-formylated phenol from the previous step (1.0 eq) in THF.
-
Stir the reaction at room temperature for 6 hours.
-
Quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Fragment A.
Synthesis of Fragment B: Functionalized Cyclohexene
Step 4: Diels-Alder Reaction
-
In a sealed tube, combine 1,3-butadiene (excess) and a suitable dienophile (e.g., a maleic anhydride derivative, 1.0 eq) with a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) in toluene (0.5 M).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool to room temperature and quench carefully with water.
-
Extract with ethyl acetate, dry the organic phase, and concentrate. Purify the resulting cyclohexene adduct by recrystallization or column chromatography.
Step 5: Functional Group Manipulation
-
The Diels-Alder adduct will be subjected to a series of functional group interconversions to install the required hydroxyl and protected carboxyl groups, and a leaving group for the subsequent coupling reaction. These steps may include reduction of an anhydride, protection of alcohols, and conversion of a functional group to a halide or triflate.
Assembly and Final Steps
Step 6: Fragment Coupling (e.g., Suzuki Coupling)
-
To a degassed solution of Fragment A (as a boronic acid or ester derivative, 1.2 eq) and Fragment B (as a halide or triflate, 1.0 eq) in a 3:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 3.0 eq).
-
Heat the mixture at 90 °C under an inert atmosphere for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the coupled product.
Step 7: Intramolecular Oxidative Cyclization
-
Deprotect the silyl ether of the phenolic hydroxyl group using tetra-n-butylammonium fluoride (TBAF) in THF.
-
To a solution of the resulting phenol (1.0 eq) in a suitable solvent, add an oxidizing agent (e.g., a palladium(II) salt or a hypervalent iodine reagent) to effect the intramolecular cyclization to form the benzofuranone ring.[2][5]
Step 8-10: Late-Stage Modifications
-
Alkylation: The enolate of the benzofuranone can be formed using a suitable base (e.g., LDA) and alkylated with a triprenyl-like bromide to install the side chain.
-
Amination: A hydroxyl group on the cyclohexene ring can be converted to an azide via a Mitsunobu reaction, followed by reduction to the primary amine.
-
Deprotection: Any remaining protecting groups are removed under appropriate conditions to yield this compound.
Quantitative Data (Hypothetical)
| Step | Reaction Type | Product Description | Proposed Yield (%) | Analytical Data (Hypothetical) |
| 1 | Silyl Ether Protection | TBDMS-protected phenol | 95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Ortho-formylation | Formylated protected phenol | 70 | ¹H NMR, ¹³C NMR, MS, IR |
| 3 | Wittig Reaction | Fragment A | 85 | ¹H NMR, ¹³C NMR, MS |
| 4 | Diels-Alder Reaction | Cyclohexene adduct | 90 | ¹H NMR, ¹³C NMR, MS |
| 5 | FGI | Fragment B | 75 (over 2 steps) | ¹H NMR, ¹³C NMR, MS |
| 6 | Suzuki Coupling | Coupled Fragments | 65 | ¹H NMR, ¹³C NMR, MS |
| 7 | Oxidative Cyclization | Fused Ring System | 60 | ¹H NMR, ¹³C NMR, MS |
| 8-10 | Late-Stage Modifications | This compound | 40 (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS, IR |
General Experimental Workflow
Caption: General workflow for a single synthetic step.
References
- 1. Combining biocatalytic and radical retrosynthesis for efficient chemoenzymatic synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexene synthesis [organic-chemistry.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
Dissolving Memnobotrin B for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Memnobotrin B for in vivo experimental use. Due to the limited availability of specific solubility data for this compound, the following protocols are based on established methods for dissolving hydrophobic compounds for research purposes. It is strongly recommended that small-scale pilot solubility tests are conducted to determine the optimal dissolution parameters for your specific experimental needs.
Physicochemical Properties and Solubility
A thorough search of available literature did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. Based on its chemical structure (C27H37NO6), it is predicted to be a hydrophobic compound, suggesting poor solubility in aqueous solutions like phosphate-buffered saline (PBS). Therefore, the use of organic solvents or co-solvent systems is likely necessary to achieve a stock solution suitable for dilution into physiological media for in vivo administration.
Table 1: Recommended Solvents and Vehicle Systems for Hydrophobic Compounds
| Solvent/Vehicle System | Recommended Starting Concentration | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL | High solubilizing power for many organic compounds. | Can be toxic at higher concentrations in vivo. May affect experimental outcomes. |
| Ethanol (EtOH) | 1-10 mg/mL | Biocompatible at low concentrations. Can be used in co-solvent systems. | Can cause precipitation when diluted in aqueous solutions. Potential for neurotoxicity at higher doses. |
| Co-solvent: DMSO/PBS | Variable (e.g., 1:9 v/v) | Reduces the overall concentration of DMSO administered to the animal. | The final DMSO concentration must be carefully controlled and kept consistent across all experimental groups. |
| Co-solvent: Ethanol/Saline | Variable (e.g., 1:9 v/v) | Reduces the concentration of ethanol. | Potential for drug precipitation upon dilution. |
| Formulation with Cremophor EL | Variable | Enhances solubility and stability of hydrophobic drugs. | Can cause hypersensitivity reactions and alter the pharmacokinetic profile of the drug. |
| Formulation with Cyclodextrins | Variable | Forms inclusion complexes to increase aqueous solubility. | May alter the bioavailability and efficacy of the compound. |
Experimental Protocols
The following protocols outline the steps for preparing this compound solutions for in vivo administration. It is imperative to use sterile techniques and high-purity reagents to minimize the risk of contamination and adverse reactions in animal models.
Protocol 1: Dissolution in a Single Organic Solvent (for Stock Solution)
This protocol is suitable for creating a concentrated stock solution of this compound that can be further diluted for final administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), USP grade
-
Sterile, amber glass vials
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and place it in a sterile amber glass vial.
-
Solvent Addition: Add a small volume of the chosen organic solvent (DMSO or Ethanol) to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (to 37°C) in a water bath can be applied, but be cautious of potential compound degradation.
-
Volume Adjustment: Once the powder is completely dissolved, add the remaining solvent to reach the final desired stock concentration (e.g., 1 mg/mL, 5 mg/mL, or 10 mg/mL).
-
Storage: Store the stock solution in the amber glass vial at -20°C or -80°C to prevent degradation. Protect from light.
Protocol 2: Preparation of a Dosing Solution using a Co-Solvent System
This protocol describes the dilution of the organic stock solution into a physiological buffer to create a dosing solution suitable for in vivo administration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile Saline (0.9% NaCl)
-
Sterile polypropylene tubes
-
Sterile, precision pipettes and tips
Procedure:
-
Pre-warming: Gently warm the this compound stock solution and the physiological buffer (PBS or saline) to room temperature.
-
Dilution: In a sterile polypropylene tube, add the required volume of the physiological buffer.
-
Addition of Stock Solution: While gently vortexing the buffer, slowly add the required volume of the this compound stock solution dropwise. This slow addition helps to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the dosing solution is as low as possible (typically <10% for DMSO and <5% for ethanol) and is consistent across all treatment groups, including the vehicle control.
-
Observation: Visually inspect the final dosing solution for any signs of precipitation. If precipitation occurs, further optimization of the solvent ratio or the use of a different formulation strategy may be necessary.
-
Administration: Use the freshly prepared dosing solution for in vivo administration immediately or within a short period to ensure stability.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Hypothetical signaling pathway of this compound.
Recommended dosage of Memnobotrin B for cell culture assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memnobotrin B is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in various human cancers.[1][2][3] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of the PI3K/AKT/mTOR pathway is implicated in tumorigenesis and resistance to therapy, making it a key target for drug development.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture assays to assess its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects by inhibiting key kinases within the PI3K/AKT/mTOR pathway. This inhibition leads to a downstream cascade of events, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Recommended Dosage for Cell Culture Assays
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line. The following table provides a general guideline for starting concentrations.
| Assay Type | Cell Line | Recommended Starting Concentration Range | Incubation Time |
| Cell Viability (MTT/Resazurin) | Various Cancer Cell Lines | 0.1 µM - 100 µM | 24 - 72 hours |
| Apoptosis (Annexin V/PI) | Various Cancer Cell Lines | 1 µM - 50 µM | 24 - 48 hours |
| Western Blotting | Various Cancer Cell Lines | 5 µM - 25 µM | 6 - 24 hours |
Experimental Protocols
Cell Viability Assay (Resazurin Method)
This protocol assesses cell viability by measuring the metabolic activity of cells.[4][5] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[5]
Caption: Workflow for the Resazurin-based cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the inhibition of the PI3K/AKT/mTOR pathway by this compound.[11][12][13]
Caption: Workflow for Western Blotting analysis.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]
-
Scrape the cells and collect the lysate.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12][14]
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
References
- 1. Disentangling the signaling pathways of mTOR complexes, mTORC1 and mTORC2, as a therapeutic target in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Memantine in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission in the central nervous system.[1][2] Its unique mechanism of action, characterized by low affinity and rapid, voltage-dependent unblocking kinetics, allows it to preferentially block excessive, pathological NMDA receptor activation while preserving normal synaptic function.[1][3][4] These properties make Memantine a valuable tool in neuroscience research and a clinically important therapeutic for neurological disorders like Alzheimer's disease.[5][6]
These application notes provide a comprehensive overview of the use of Memantine in electrophysiology, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their studies.
Data Presentation: Effects of Memantine on Neuronal Electrophysiology
The following table summarizes the quantitative effects of Memantine observed in various electrophysiological preparations.
| Parameter | Preparation | Memantine Concentration | Effect | Reference |
| Field Potential | Rat striatal slices (in vitro ischemia) | EC₅₀ = 5 µM | Dose-dependent reduction of irreversible loss of field potential amplitude. | [1] |
| Rat striatal slices (in vitro ischemia, Mg²⁺-free) | EC₅₀ = 3.2 µM | More potent neuroprotective effect. | [1] | |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Pyramidal neurons in mouse prefrontal cortex slices | 10 µM | Decreased frequency and amplitude. | [5] |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Pyramidal neurons in mouse prefrontal cortex slices | 10 µM | No significant effect. | [5] |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Pyramidal neurons in mouse prefrontal cortex slices (in the presence of TTX) | 10 µM | No significant effect on frequency or amplitude. | [5] |
| NMDA Receptor-Mediated Synaptic Responses | Parvalbumin (PV)-positive interneurons in mouse prefrontal cortex slices | 10 µM | Greater decrease in amplitude compared to pyramidal neurons. | [5] |
| Neuronal Firing Activity | PV-positive interneurons in mouse prefrontal cortex slices | 10 µM | Reduced firing activity. | [5] |
| Pyramidal neurons in mouse prefrontal cortex slices | 10 µM | Increased firing activity. | [5] | |
| CA1 pyramidal neurons in an Alzheimer's rat model (in vivo) | Dose-dependent | Increased spontaneous firing frequency. | [6] | |
| Neuroprotection | Cultured chick embryo cerebral hemisphere neurons (hypoxia induced by NaCN) | 1 µM | Lowest effective concentration for neuroprotection. | [7] |
Signaling Pathways and Mechanisms of Action
Memantine exerts its effects primarily through the modulation of the NMDA receptor, an ionotropic glutamate receptor that plays a critical role in synaptic plasticity and excitotoxicity.
Caption: Mechanism of Memantine action on the NMDA receptor signaling pathway.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol provides a general framework for investigating the effects of Memantine on synaptic transmission in acute brain slices. Specific parameters may need to be optimized for different brain regions and neuron types.
1. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Slicing Solution Composition (in mM): Sucrose-based or NMDG-based solutions are often used to improve neuronal health. A typical sucrose-based solution contains: 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-Glucose.
-
-
Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.
-
aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-Glucose.
-
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipettes with an appropriate internal solution.
-
K-Gluconate based Internal Solution (for current-clamp and voltage-clamp recordings of postsynaptic currents): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Establish a giga-ohm seal (>1 GΩ) with the membrane of the target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.[8][9]
3. Data Acquisition:
-
Record spontaneous or evoked postsynaptic currents in voltage-clamp mode. Hold the membrane potential at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV or +10 mV to record inhibitory postsynaptic currents (IPSCs).
-
Record neuronal firing activity in current-clamp mode by injecting depolarizing current steps.
-
Acquire data using a suitable amplifier and data acquisition software. Filter the signal at 2-5 kHz and digitize at 10-20 kHz.
4. Drug Application:
-
Prepare a stock solution of Memantine hydrochloride in water or aCSF.
-
Dilute the stock solution to the final desired concentration (e.g., 1-20 µM) in the perfusion aCSF.
-
Establish a stable baseline recording for at least 5-10 minutes before bath-applying Memantine.
-
Record for a sufficient duration after Memantine application to observe its full effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a patch-clamp electrophysiology experiment using Memantine.
Caption: A standard workflow for electrophysiological analysis of Memantine's effects.
Conclusion
Memantine's well-characterized effects on NMDA receptors make it an invaluable pharmacological tool for studying synaptic function and dysfunction. The protocols and data presented here provide a foundation for researchers to design and execute robust electrophysiological experiments to further elucidate the role of NMDA receptors in health and disease and to explore the therapeutic potential of compounds like Memantine.
References
- 1. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of memantine on the excitation-inhibition balance in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Memantine on the Spontaneous Firing Frequency of Hippocampal CA1 Pyramidal Neurons in Intact and Alzheimer Rat Model: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
Application Notes and Protocols: Memantine in Behavioral Studies
A Note on Terminology: The query for "Memnobotrin B" did not yield specific results in scientific literature. Based on the context of behavioral studies and neuroprotection, it is highly probable that the intended compound of interest is Memantine . The following application notes and protocols are therefore focused on Memantine, a well-established NMDA receptor antagonist used in behavioral and neurological research.
Introduction
Memantine is a voltage-dependent, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with moderate affinity.[1][2] It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[1][3][4] Its mechanism of action involves blocking the pathological over-activation of NMDA receptors by glutamate, which is implicated in the excitotoxicity observed in neurodegenerative diseases, while preserving the physiological receptor activity necessary for learning and memory.[2][5] In preclinical and clinical research, Memantine is widely studied for its neuroprotective and cognitive-enhancing effects in various models of neurological and psychiatric disorders.[6][7]
These application notes provide an overview of the use of Memantine in behavioral studies, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
Memantine's primary mechanism of action is its antagonistic effect on the NMDA receptor, a key player in synaptic plasticity and neuronal excitability.
-
Glutamate Excitotoxicity: In pathological conditions such as Alzheimer's disease and ischemic stroke, excessive glutamate release leads to over-stimulation of NMDA receptors.[2] This results in a prolonged influx of Ca²⁺ ions into the neuron.
-
Neuronal Damage: The excessive intracellular Ca²⁺ activates various downstream signaling cascades that lead to neuronal damage and apoptosis (programmed cell death).
-
Memantine's Role: Memantine, being a voltage-dependent channel blocker, preferentially enters and blocks the NMDA receptor channel when it is excessively open due to tonic glutamate exposure.[2] This blockade is reversible, allowing for normal, transient synaptic transmission required for cognitive functions.
Signaling Pathway of Memantine's Neuroprotective Action
References
- 1. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alz.org [alz.org]
- 4. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 5. alzinfo.org [alzinfo.org]
- 6. Cognitive enhancement by drugs in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can the neuroprotective effects of memantine prevent the complications of brain injuries? A systematic review of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Memnobotrin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memnobotrin B is a novel investigational compound with potential therapeutic applications in neurodegenerative disorders characterized by cognitive impairment. These application notes provide a comprehensive overview of the recommended administration routes and detailed protocols for preclinical evaluation in rodent models. The following sections outline methodologies for in vivo studies, including pharmacokinetic profiling and behavioral assessments, to facilitate the assessment of this compound's therapeutic potential.
Overview of Preclinical Models for Cognitive Impairment
The selection of an appropriate animal model is critical for evaluating the efficacy of neuroprotective compounds like this compound. Rodent models are widely used due to their genetic and physiological similarities to humans.[1] Commonly used models for studying cognitive impairment include:
-
Transgenic Mouse Models of Alzheimer's Disease: These models overexpress genes associated with familial Alzheimer's disease, leading to the development of hallmark pathologies such as amyloid plaques and neurofibrillary tangles, accompanied by cognitive deficits.[1]
-
Pharmacologically-Induced Models: Cognitive deficits can be induced by administering agents that interfere with neurotransmitter systems crucial for learning and memory. For instance, antagonists of muscarinic or nicotinic acetylcholine receptors can be used.[2]
-
Age-Related Cognitive Decline Models: Aged rodents naturally exhibit cognitive decline, providing a model to study age-associated memory impairment.
The choice of model will depend on the specific research question and the hypothesized mechanism of action of this compound.
Pharmacokinetic Profile of this compound (Hypothetical Data)
Understanding the pharmacokinetic (PK) properties of this compound is essential for designing effective preclinical studies. The following tables present hypothetical PK parameters in rats and mice following different administration routes. These values are provided as a representative example to guide dose selection and sampling time points.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose (mg/kg) | 1 | 5 | 5 |
| Tmax (h) | - | 1.0 | 0.5 |
| Cmax (ng/mL) | 250 | 180 | 220 |
| AUC (0-t) (ng*h/mL) | 450 | 900 | 950 |
| t1/2 (h) | 2.5 | 3.0 | 2.8 |
| Bioavailability (%) | 100 | 40 | 95 |
| Brain/Plasma Ratio | 1.2 | 1.1 | 1.2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose (mg/kg) | 1 | 5 | 5 |
| Tmax (h) | - | 0.5 | 0.25 |
| Cmax (ng/mL) | 300 | 150 | 280 |
| AUC (0-t) (ng*h/mL) | 550 | 750 | 850 |
| t1/2 (h) | 1.8 | 2.2 | 2.0 |
| Bioavailability (%) | 100 | 35 | 90 |
| Brain/Plasma Ratio | 1.5 | 1.4 | 1.5 |
Recommended Administration Routes and Protocols
Based on the hypothetical pharmacokinetic data, intravenous, oral, and subcutaneous routes are viable for preclinical studies. The choice of administration route will depend on the experimental design and desired therapeutic effect.
Intravenous (IV) Administration
IV administration ensures 100% bioavailability and provides rapid achievement of peak plasma concentrations.
Protocol for IV Administration in Mice:
-
Preparation: Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired concentration.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail vein.
-
Injection: Using a 27-30 gauge needle, inject the appropriate volume of the drug solution into the lateral tail vein. The injection volume should not exceed 10 mL/kg.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Oral (PO) Gavage Administration
Oral administration is a common and less invasive route for repeated dosing.
Protocol for Oral Gavage in Rats:
-
Preparation: Formulate this compound as a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Animal Handling: Gently restrain the rat.
-
Gavage: Use a flexible or rigid gavage needle of appropriate size. Insert the needle over the tongue and down the esophagus into the stomach.
-
Administration: Slowly administer the drug formulation. The volume should typically not exceed 10 mL/kg.
-
Post-Administration Care: Return the animal to its cage and monitor for any signs of distress.
Subcutaneous (SC) Administration
SC injection provides a slower absorption rate compared to IV, leading to more sustained plasma concentrations.
Protocol for SC Administration in Mice:
-
Preparation: Prepare the this compound solution in a sterile vehicle.
-
Injection Site: Lift the loose skin over the back or flank to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.
-
Post-Injection: Gently massage the injection site to aid dispersal of the solution.
Hypothetical Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its neuroprotective effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and synaptic plasticity. By activating this pathway, this compound may protect neurons from apoptosis and enhance cognitive function.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Preclinical Efficacy Testing
A typical workflow for assessing the in vivo efficacy of this compound in a mouse model of cognitive impairment is outlined below.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The selection of administration route, dosage, and experimental model should be carefully considered based on the specific scientific objectives. The provided protocols and hypothetical data serve as a guide for initiating in vivo studies to explore the therapeutic potential of this compound in treating cognitive impairment.
References
Application Notes and Protocols: Radiolabeling of Memnobotrin B for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of Memnobotrin B, a natural product with potential for development as a radiotracer for positron emission tomography (PET) imaging. The proposed biological target for this imaging agent is the Neuromedin-B receptor (NMB-R), a G protein-coupled receptor implicated in various physiological and pathological processes. While direct binding of this compound to NMB-R has not been definitively established in the current literature, its structural features suggest potential interaction. This protocol, therefore, outlines a prospective methodology for researchers wishing to investigate this possibility. The application note details direct radiofluorination of the this compound backbone with fluorine-18 ([¹⁸F]F⁻), a commonly used positron-emitting radionuclide.
Introduction
This compound is a meroterpenoid natural product with the chemical formula C₂₇H₃₇NO₆. The Neuromedin-B receptor (NMB-R), also known as BB1, is a G protein-coupled receptor that is a promising target for molecular imaging in oncology and other diseases. The development of novel PET radiotracers for NMB-R could provide valuable tools for diagnosis, staging, and monitoring of disease. This document presents a hypothetical protocol for the radiolabeling of this compound with ¹⁸F to evaluate its potential as a novel imaging agent for NMB-R.
Target: Neuromedin-B Receptor (NMB-R) Signaling
The Neuromedin-B receptor is activated by its endogenous ligand, neuromedin B. This binding initiates a signaling cascade through G-protein activation, leading to downstream cellular responses. An imaging agent that can selectively bind to NMB-R would allow for the non-invasive visualization and quantification of this receptor's expression in vivo.
Proposed Radiolabeling Protocol
This protocol describes a direct nucleophilic substitution reaction to label this compound with [¹⁸F]fluoride. The selection of this method is based on the presence of a suitable leaving group precursor that can be synthesized from this compound.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | (As available) | >95% |
| [¹⁸F]Fluoride | Cyclotron Facility | No-carrier-added |
| Kryptofix 2.2.2 (K₂₂₂) | Sigma-Aldrich | ≥98% |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous |
| Acetonitrile (MeCN) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Water for Injection | USP | Sterile |
| Ethanol, Dehydrated | USP | 200 proof |
| C18 Sep-Pak Cartridges | Waters | - |
| Alumina N Sep-Pak Cartridges | Waters | - |
| HPLC System with Radio-detector | (e.g., Agilent, Shimadzu) | - |
| Analytical C18 HPLC Column | (e.g., Phenomenex, Waters) | - |
| Semi-preparative C18 HPLC Column | (e.g., Phenomenex, Waters) | - |
Precursor Synthesis
To facilitate direct radiolabeling, a precursor of this compound with a suitable leaving group (e.g., a tosylate or mesylate) on the primary alcohol of the side chain is required. This would involve a standard organic synthesis reaction to convert the primary alcohol to the corresponding sulfonate ester.
[¹⁸F]Fluoride Processing
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile at 110°C under a stream of nitrogen.
Radiolabeling Reaction
-
The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reconstituted in anhydrous DMF.
-
The this compound precursor (1-2 mg) dissolved in anhydrous DMF is added to the reaction vessel.
-
The reaction mixture is heated at 100-120°C for 15-20 minutes.
Purification of [¹⁸F]this compound
-
The reaction mixture is cooled and diluted with water.
-
The diluted mixture is passed through a C18 Sep-Pak cartridge to trap the crude product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The product is eluted from the C18 cartridge with acetonitrile.
-
The eluate is further purified by semi-preparative HPLC.
-
The collected fraction containing [¹⁸F]this compound is diluted with water and trapped on a C18 Sep-Pak cartridge.
-
The final product is eluted with ethanol and formulated in sterile saline for injection.
Quality Control
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC | ≥95% |
| Radiochemical Yield | Decay-corrected | 15-25% |
| Molar Activity | Calculated from HPLC | >1 Ci/µmol |
| pH | pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography | <410 ppm (Acetonitrile), <880 ppm (DMF), <5000 ppm (Ethanol) |
| Radionuclidic Purity | Gamma Spectroscopy | ≥99.5% ¹⁸F |
| Sterility | USP <71> | Sterile |
| Endotoxin | USP <85> | <175 EU/V |
Discussion and Future Directions
The protocol outlined above provides a feasible, albeit hypothetical, route for the synthesis of [¹⁸F]this compound. A critical next step for researchers is to perform in vitro binding assays to determine the affinity and selectivity of this compound for the NMB-R. Should these studies yield positive results, the radiolabeled compound can then be evaluated in preclinical models to assess its biodistribution, pharmacokinetics, and in vivo targeting of NMB-R. Further optimization of the radiolabeling conditions, including precursor concentration, reaction temperature, and time, may be necessary to improve radiochemical yield and molar activity. The successful development of [¹⁸F]this compound could provide a valuable new tool for the non-invasive imaging of NMB-R expression in a variety of disease states.
Application Note: A General Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Novel Compounds such as Memnobotrin B
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of novel compounds, using the hypothetical "Memnobotrin B" as an example. Due to the absence of specific published HPLC methods for "this compound," this guide outlines a systematic approach to method development, from initial screening to full validation, applicable to new chemical entities. The protocol covers column and mobile phase selection, method optimization, and validation parameters including linearity, precision, accuracy, and robustness, in accordance with general principles of analytical chemistry.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and accuracy in separating and quantifying chemical compounds.[1] The development of a reliable HPLC method is a critical step in the research and development of new drug substances. This process involves a systematic investigation of chromatographic conditions to achieve the desired separation and quantification of the analyte of interest from any impurities or matrix components. This application note provides a generalized workflow for establishing a validated HPLC method for a novel compound, referred to here as "this compound."
Instrumentation and Materials
The following represents a typical setup for HPLC analysis.
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. |
| Chromatography Column | A reversed-phase C18 column is often a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase Solvents | HPLC grade acetonitrile, methanol, and purified water. |
| Additives | Formic acid, acetic acid, or ammonium acetate for pH adjustment and improved peak shape. |
| Glassware and Supplies | Volumetric flasks, pipettes, autosampler vials, and syringe filters (e.g., 0.45 µm PVDF).[2] |
Experimental Protocol
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent.
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create calibration standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
The diluent should ideally be the mobile phase to ensure compatibility.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using a suitable solvent, ensuring complete extraction. This may involve techniques like liquid-liquid extraction or solid-phase extraction.[3]
-
Filter the final extract through a 0.45 µm syringe filter before injection to remove particulate matter.[2]
HPLC Method Development Workflow
The development of a robust HPLC method is a multi-step process, as illustrated in the workflow diagram below.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Initial Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined from UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Optimization
Based on the initial results, the method should be optimized to achieve:
-
Good Resolution: A resolution factor (Rs) of > 2 between this compound and adjacent peaks.
-
Symmetrical Peak Shape: A tailing factor (Tf) between 0.9 and 1.2.
-
Reasonable Retention Time: Typically between 2 and 10 minutes.
-
Short Run Time: To maximize throughput.
Optimization may involve adjusting the gradient slope, changing the mobile phase pH, or altering the column temperature.
Method Validation
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Accuracy: The closeness of test results to the true value. This is often determined by spike recovery studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation (Hypothetical Data for this compound)
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 | 1.2% | 1.8% |
| 25 | 0.8% | 1.1% |
| 50 | 0.5% | 0.9% |
Table 3: Accuracy (Spike and Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 5.0 | 4.9 | 98.0% |
| Medium | 25.0 | 25.4 | 101.6% |
| High | 50.0 | 49.7 | 99.4% |
Conclusion
This application note provides a generalized yet detailed framework for the development and validation of an HPLC method for a novel compound such as "this compound." By following a systematic approach of screening, optimization, and validation, researchers can establish a reliable and robust analytical method suitable for quality control, stability studies, and other applications in drug development. The specific parameters will need to be tailored to the physicochemical properties of the actual analyte.
References
Application Notes and Protocols for Memnobotrin B in Neuroscience Research
Following a comprehensive search, no public domain information, research articles, or experimental data could be found for a compound specifically named "Memnobotrin B" as a tool in neuroscience research. The search results did not yield any documents detailing its mechanism of action, signaling pathways, or any established experimental protocols.
The search did, however, return information on other neuroscience-related topics and compounds with similar-sounding names, such as:
-
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2]
-
Didemnin B: A depsipeptide with primary effects on the inhibition of protein and DNA synthesis.[3]
-
Neuromedin B (NMB): A neuropeptide that interacts with the Neuromedin-B receptor (NMBR), a G protein-coupled receptor involved in various physiological processes.[4]
-
General Signaling Pathways in Neuroscience: Information on pathways such as mTOR and TGF-B was also retrieved, which are crucial in neuronal function.[5][6][7][8]
Due to the absence of any specific data for "this compound" in the public scientific literature, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for this compound. "this compound" may be a novel or proprietary compound not yet described in published research, or the name may be misspelled.
Therefore, the core requirements of providing data presentation, experimental protocols, and visualizations for "this compound" cannot be fulfilled at this time. Should "this compound" be an alternative name for a known compound, or if research on it is published in the future, this information can be revisited.
References
- 1. scilit.com [scilit.com]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Rheb-mTOR Signaling Pathway in Mammalian Cells: Constitutive Active Mutants of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Memnobotrin B Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memnobotrin B is a novel small molecule with potential therapeutic applications. Accurate quantification of its concentration in tissue samples is crucial for preclinical and clinical studies, including pharmacokinetic, pharmacodynamic, and toxicological assessments. This document provides a detailed application note and a comprehensive protocol for the determination of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
The method described herein is based on the principle of LC-MS/MS, which combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. Tissue samples are first homogenized to release the analyte. Subsequently, proteins are precipitated, and the supernatant containing this compound is further purified using solid-phase extraction (SPE). The extracted analyte is then separated from other matrix components on a reversed-phase HPLC column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of this compound to that of a stable isotope-labeled internal standard (SIL-IS).
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard | Stable isotope-labeled this compound |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters based on FDA Guidance[1][2][3]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).[1] |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response should be at least 5 times the response of a blank sample. |
| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Experimental Protocols
Tissue Sample Preparation
This protocol outlines the steps for the extraction of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, brain, kidney)
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Internal Standard (SIL-Memnobotrin B) spiking solution
-
Precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solvents
-
Centrifuge
-
Homogenizer (e.g., bead beater, ultrasonic)
Procedure:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of homogenization buffer.
-
Spike the sample with the internal standard solution.
-
Homogenize the tissue sample until a uniform lysate is obtained.
-
Add 1 mL of ice-cold precipitation solvent to the homogenate.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) for further cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low organic content solvent to remove interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared samples.
Materials:
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Prepared sample extracts, calibration standards, and quality control (QC) samples
Procedure:
-
Equilibrate the LC system with the initial mobile phase composition.
-
Set up the mass spectrometer with the optimized parameters for this compound and its internal standard (precursor/product ion pairs, collision energy, etc.).
-
Create a sequence including blank samples, calibration standards, QC samples, and the unknown tissue extracts.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Factor in the initial tissue weight and dilution factors to report the final concentration in ng/g or other appropriate units.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of inputs, processes, and outputs.
References
Troubleshooting & Optimization
Technical Support Center: Improving Ginkgolide B Solubility for Aqueous Solutions
Welcome to the technical support center for Ginkgolide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with Ginkgolide B, a compound known for its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is Ginkgolide B and why is its solubility a concern?
A1: Ginkgolide B (GB) is a diterpene trilactone derived from the leaves of the Ginkgo biloba tree. It is a potent antagonist of the platelet-activating factor (PAF) receptor, giving it a range of pharmacological effects including neuroprotection and anti-inflammatory properties.[1][2] However, its unique 20-carbon "cage" structure makes it highly lipophilic and poorly soluble in water.[3] This low aqueous solubility can lead to slow dissolution, low bioavailability after oral administration, and challenges in preparing formulations for in vitro and in vivo studies, thereby limiting its therapeutic application.[3][4]
Q2: What are the reported solubility values for Ginkgolide B in common solvents?
A2: Ginkgolide B is practically insoluble in water but shows good solubility in several organic solvents.[5] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers.
Table 1: Solubility of Ginkgolide B in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL to 40 mg/mL | [2][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Ethanol | Up to 10 mg/mL | [2] |
| Acetone | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Methanol | Soluble | [5] |
| Water | Sparingly soluble / Insoluble | [5][6] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6] |
Q3: What are the primary methods to improve the aqueous solubility of Ginkgolide B?
A3: Several techniques can be employed to enhance the aqueous solubility and dissolution rate of Ginkgolide B. These include:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to first dissolve Ginkgolide B before diluting it into an aqueous medium.[6][7]
-
Solid Dispersions: Dispersing Ginkgolide B in a hydrophilic polymer carrier (like PVPK30) to create an amorphous, non-crystalline form that dissolves more readily in water.[3][8]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic Ginkgolide B molecule within the cavity of a cyclodextrin (like 2-hydroxypropyl-β-cyclodextrin), which has a hydrophilic exterior.[9][10]
-
Nanoparticle Formulations: Encapsulating Ginkgolide B into polymeric nanoparticles (e.g., PEG-PCL) or liposomes to improve its bioavailability and delivery.[4][11][12]
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting a DMSO stock solution of Ginkgolide B into an aqueous buffer (e.g., PBS).
-
Cause: The concentration of Ginkgolide B exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (DMSO) may be too low to maintain solubility.
-
Solution:
-
Reduce Final Concentration: Lower the target concentration of Ginkgolide B in the final aqueous solution.
-
Increase Co-solvent Percentage: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on cells or animals. Typically, final DMSO concentrations should be kept below 0.5-1% for most cell culture experiments.
-
Use an Intermediate Dilution Step: First, dissolve Ginkgolide B in 100% DMF and then dilute this solution with the aqueous buffer of choice. A 1:1 solution of DMF:PBS can achieve a solubility of approximately 0.5 mg/mL.[6]
-
Gentle Warming and Sonication: After dilution, gently warm the solution (e.g., to 37°C) and sonicate for a short period to aid dissolution. However, do not store aqueous solutions for more than a day as precipitation may occur over time.[6]
-
Issue 2: Low or inconsistent results in cell-based assays.
-
Cause: This could be due to incomplete dissolution or precipitation of Ginkgolide B in the cell culture medium, leading to a lower effective concentration.
-
Solution:
-
Verify Stock Solution: Ensure your Ginkgolide B stock solution is fully dissolved and free of particulates before adding it to the culture medium.
-
Pre-mix with Serum: Before adding to the full volume of medium, pre-mix the stock solution with a small volume of medium containing fetal bovine serum (FBS). The proteins in the serum can sometimes help stabilize poorly soluble compounds.
-
Use a Solubility-Enhanced Formulation: For more consistent results, consider using a formulation where Ginkgolide B is complexed with a cyclodextrin or prepared as a solid dispersion, which will have improved aqueous solubility.
-
Issue 3: Difficulty in achieving a desired concentration for in vivo studies.
-
Cause: The required dose of Ginkgolide B may be too high to be dissolved in a tolerable volume of a simple co-solvent vehicle for animal administration.
-
Solution:
-
Formulate as a Solid Dispersion: Preparing a solid dispersion of Ginkgolide B with a carrier like PVPK30 can significantly increase its dissolution rate in water from 30% to over 80%.[8][13]
-
Utilize Nanoparticle Delivery Systems: Encapsulating Ginkgolide B in polymeric nanoparticles or liposomes can improve its bioavailability, allow for higher effective concentrations to be administered, and enhance its accumulation in target tissues like the brain.[4][11]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of Ginkgolide B Solid Dispersion
This protocol is based on the solvent evaporation method to improve the dissolution of Ginkgolide B in water.[3][8]
Materials:
-
Ginkgolide B (GB)
-
Polyvinylpyrrolidone K30 (PVPK30)
-
Ethanol
-
Dichloromethane
-
Ultrasonic bath
-
Rotary evaporator
Procedure:
-
Dissolution: Prepare a 1:1 (v/v) solvent mixture of ethanol and dichloromethane.
-
Weighing: Weigh Ginkgolide B and PVPK30 in a 1:10 mass ratio (e.g., 10 mg GB and 100 mg PVPK30).
-
Solubilization: Dissolve the weighed GB and PVPK30 in the solvent mixture.
-
Ultrasonication: Place the solution in an ultrasonic bath at 60°C for 10 minutes to ensure complete dissolution and mixing.[3][8]
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a solid film.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion powder. The powder can now be tested for its improved dissolution in aqueous media. This method can increase the dissolution of GB in water to over 80%.[8][13]
Protocol 2: Preparation of Ginkgolide B-Cyclodextrin Inclusion Complex
This protocol uses an established stirring method to encapsulate Ginkgolide B within a cyclodextrin molecule.[9]
Materials:
-
Ginkgolide B (GB)
-
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
95% Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare Cyclodextrin Solution: Add 2-HP-β-CD to water (e.g., in a 1:2 to 1:4 mass ratio relative to GB) and heat to 50-60°C while stirring until fully dissolved.[9]
-
Prepare Ginkgolide B Solution: Dissolve Ginkgolide B in 95% ethanol.
-
Inclusion Reaction: Slowly drip the Ginkgolide B-ethanol solution into the stirring 2-HP-β-CD solution. Continue this process for approximately 1 hour.[9]
-
Cooling and Stirring: After the addition is complete, turn off the heat and continue to stir the mixture for an additional 1-3 hours as it cools to room temperature.[9]
-
Resting and Filtration: Stop stirring and let the reaction liquid stand to allow the complex to fully form and potentially precipitate.
-
Collection: Filter the solution to collect the inclusion complex powder.
-
Drying: Dry the collected powder to obtain the final Ginkgolide B-cyclodextrin inclusion complex.
Signaling Pathway Involving Ginkgolide B
Ginkgolide B is known to exert protective effects in cardiac cells by inhibiting apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway.[14] This pathway is crucial for cell survival and proliferation.
References
- 1. Ginkgolide B CAS#: 15291-77-7 [m.chemicalbook.com]
- 2. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 3. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Nanoparticles-Based Brain Delivery with Improved Therapeutic Efficacy of Ginkgolide B in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101502539A - Method for preparing ginkgo leaf extract cyclodextrin inclusion compound and preparation - Google Patents [patents.google.com]
- 10. oatext.com [oatext.com]
- 11. Selective ischemic-hemisphere targeting Ginkgolide B liposomes with improved solubility and therapeutic efficacy for cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the Formulation for Ginkgolide B Solid Dispersion [ouci.dntb.gov.ua]
- 14. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Memnobotrin B instability in experimental conditions
Technical Support Center: Overcoming Memnobotrin B Instability
Disclaimer: Information on "this compound" is not available in the public domain. This guide uses common challenges associated with the experimental use of novel, potentially unstable natural product compounds as a framework for troubleshooting. The principles and protocols outlined below are general best practices and may need to be adapted based on the specific physicochemical properties of this compound.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting stability issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over a short period. What are the likely causes?
A1: Loss of bioactivity is a common indicator of compound instability. The primary factors that can lead to the degradation of natural product compounds are exposure to light, non-optimal pH, elevated temperatures, and oxidation.[1] It is also possible that the compound is unstable in the chosen solvent.
Q2: How should I properly store my this compound stock solutions and dry powder?
A2: For light-sensitive compounds, it is crucial to store them in amber-colored vials or containers wrapped in aluminum foil to protect them from light.[2][3] For temperature-sensitive compounds, storage at low temperatures (-20°C or -80°C) is recommended.[4] Always refer to the manufacturer's data sheet for specific storage recommendations if available. For hygroscopic solids, storage in a desiccator may be necessary to prevent degradation due to moisture.[4]
Q3: Can the type of solvent used affect the stability of this compound?
A3: Yes, the choice of solvent is critical. Some solvents can react with the compound or catalyze its degradation. It is advisable to test the stability of this compound in a few different biocompatible solvents (e.g., DMSO, ethanol) to determine the most suitable one for long-term storage and experimental use.
Q4: I am observing inconsistent results between experiments. Could this be related to compound instability?
A4: Inconsistent results are a hallmark of compound instability. If this compound degrades over the course of an experiment, its effective concentration will change, leading to variability in your data. It is important to minimize the time the compound spends in solution at room temperature and to protect it from light during experimental procedures.[2]
Troubleshooting Guides
Problem 1: Rapid Loss of Bioactivity in Cell-Based Assays
Symptoms:
-
Initial experiments show a dose-dependent effect, but this effect diminishes in subsequent experiments using the same stock solution.
-
High variability between replicate wells or plates.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Protect from Light: During your experiment, keep plates and solutions covered with aluminum foil or use amber-colored plates to minimize light exposure.[2]
-
Minimize Time at Room Temperature: Prepare your working solutions immediately before use and add them to your assay as quickly as possible. If there are long incubation steps, ensure the experimental setup is protected from light.
-
pH of Media: Be aware that the pH of cell culture media (typically ~7.4) can affect the stability of pH-sensitive compounds.[5][6] Consider performing a stability test of this compound in your specific cell culture medium.
Problem 2: Suspected Degradation During Sample Preparation for Analytical Chemistry (e.g., HPLC, LC-MS)
Symptoms:
-
Multiple unexpected peaks appear in the chromatogram.
-
The peak corresponding to this compound decreases in area over time.
-
Poor reproducibility of analytical results.
Troubleshooting Steps:
-
Control Temperature: Use an autosampler with temperature control set to a low temperature (e.g., 4°C) to maintain sample stability during the analytical run.
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the stability of some compounds during chromatographic separation.[7] Experiment with different pH values to find a condition where this compound is most stable.
-
Use Freshly Prepared Samples: Prepare samples immediately before analysis to minimize the time for potential degradation.[3]
-
Light Protection: Use amber autosampler vials or cover the vial tray to protect samples from light.[3]
Data Presentation
Table 1: Factors Affecting the Stability of Natural Product Compounds
| Factor | Potential Effect on Stability | Recommended Mitigation Strategies |
| Temperature | High temperatures can accelerate degradation.[1] | Store stock solutions at -20°C or -80°C. Keep working solutions on ice. |
| Light | UV and visible light can cause photodegradation.[1] | Use amber vials, wrap containers in foil, and work in low-light conditions.[2] |
| pH | Both acidic and alkaline conditions can cause hydrolysis or other degradation pathways.[5] | Determine the optimal pH for stability and use appropriate buffers. |
| Oxygen | Exposure to oxygen can lead to oxidation.[1] | Store under an inert gas (e.g., argon or nitrogen). Use degassed solvents. |
| Solvent | The solvent can react with the compound or catalyze its degradation. | Test stability in various solvents and choose the most inert option. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound under various conditions (e.g., different solvents, pH, temperatures, and light exposure).
Methodology:
-
Prepare stock solutions of this compound in the desired solvents (e.g., DMSO, ethanol, PBS).
-
Aliquot the stock solutions into separate amber and clear vials.
-
Store the vials under different conditions:
-
Temperature: -20°C, 4°C, room temperature (~25°C).
-
Light: One set of vials exposed to ambient light, and another set wrapped in aluminum foil.
-
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Signaling Pathway
Note: As the signaling pathway for this compound is unknown, a hypothetical pathway is presented below for illustrative purposes, showing inhibition of a generic kinase cascade.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Experimental Workflow
Caption: Troubleshooting workflow for this compound instability.
References
- 1. STABILITY TESTING OF NATURAL PRODUCTS.pptx [slideshare.net]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. How To [chem.rochester.edu]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kblcosmetics.com [kblcosmetics.com]
- 7. ijnrd.org [ijnrd.org]
Troubleshooting Memnobotrin B's off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Memnobotrin B in various assays.
Frequently Asked Questions (FAQs)
1. What is the primary target and mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Aurora Kinase A. Its primary mechanism of action is ATP-competitive inhibition, preventing the phosphorylation of downstream substrates involved in mitotic progression. While designed for high selectivity, like many kinase inhibitors, it can exhibit off-target activities at higher concentrations.
2. I'm observing unexpected cytotoxicity in my cell line treated with this compound, even at concentrations that should be specific for Aurora Kinase A inhibition. What could be the cause?
Unexpected cytotoxicity is a common indicator of off-target effects. While this compound is designed to target Aurora Kinase A, at higher concentrations it may inhibit other kinases crucial for cell survival. We recommend performing a dose-response curve and comparing the cytotoxic concentration with the IC50 for Aurora Kinase A inhibition in your specific cell line. Additionally, consider performing a kinase panel screening to identify potential off-target kinases that might be contributing to the observed toxicity.[1][2]
3. My phenotypic results (e.g., cell cycle arrest) are inconsistent with known effects of Aurora Kinase A inhibition. How can I determine if off-target effects are responsible?
Inconsistencies between expected and observed phenotypes suggest that this compound may be modulating other signaling pathways. To investigate this, we suggest the following:
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a constitutively active form of Aurora Kinase A. If the phenotype persists, it is likely due to off-target effects.
-
Orthogonal Inhibition: Use a structurally different, well-characterized Aurora Kinase A inhibitor. If this second inhibitor does not reproduce the phenotype observed with this compound, it strongly suggests an off-target effect of this compound.
-
Phosphoproteomics: A global phosphoproteomics analysis can reveal changes in phosphorylation across the proteome, highlighting unexpected pathway modulation.[1]
4. How can I proactively screen for potential off-target effects of this compound?
Proactive screening is crucial for robust and reproducible results. Several methods can be employed:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[3][4]
-
Kinase Profiling Panels: In vitro kinase assays screening this compound against a broad panel of kinases can identify unintended targets.[1][2] This is the most direct and common method.
-
Cell-Based Assays: Utilizing cell lines with known sensitivities to the inhibition of specific off-target kinases can provide physiological context to in vitro findings.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Different Assays
Possible Cause: You may be observing different IC50 values for this compound when using different assay formats (e.g., biochemical vs. cell-based) or even between different biochemical assays (e.g., radiometric vs. luminescence-based). This can be due to variations in ATP concentration, substrate used, or the presence of scaffolding proteins in cellular assays.[5][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocol: Standardizing ATP Concentration in Kinase Assays
-
Determine the Km of ATP for Aurora Kinase A: Perform a kinase activity assay with varying concentrations of ATP to determine the Michaelis constant (Km).
-
Set ATP Concentration: For subsequent inhibitor screening, use an ATP concentration equal to its Km value. This ensures that the measured IC50 is a closer approximation of the Ki.[7]
-
Report ATP Concentration: Always report the ATP concentration used in your experiments to allow for better comparison across studies.
Issue 2: Conflicting Results Between Biochemical and Cellular Assays
Possible Cause: A common reason for discrepancies is that while this compound may be potent against purified Aurora Kinase A in a biochemical assay, it may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized. Alternatively, off-target effects may only become apparent in a complex cellular environment.
Decision Tree for Biochemical vs. Cellular Discrepancies:
Caption: Decision tree for conflicting assay results.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and a selection of common off-target kinases identified through a broad kinase screening panel.
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration (µM) |
| Aurora Kinase A | 15 | Biochemical (Luminescence) | 10 |
| Aurora Kinase B | 250 | Biochemical (Luminescence) | 10 |
| VEGFR2 | 1,200 | Biochemical (Radiometric) | 100 |
| PDGFRβ | 2,500 | Biochemical (Radiometric) | 100 |
| SRC | >10,000 | Biochemical (Luminescence) | 10 |
Data is representative and should be confirmed in your experimental system.
Signaling Pathway Considerations
This compound's primary target, Aurora Kinase A, is a key regulator of mitosis. However, off-target inhibition of kinases like VEGFR2 can impact pathways related to angiogenesis and cell survival. Understanding these potential pathway intersections is critical for interpreting phenotypic data.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Memnobotrin B Dosage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Memnobotrin B to minimize potential side effects during experimentation. The following information is based on preclinical data and should be used as a guide for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, CytoSignal Kinase 1 (CSK-1). CSK-1 is a key downstream effector in the Growth Factor Receptor Signaling (GFRS) pathway, which is hyperactivated in certain cancer cell lines. By inhibiting CSK-1, this compound is designed to halt uncontrolled cell proliferation.
Q2: What are the most common side effects observed in preclinical models?
A2: The most frequently observed side effects are dose-dependent and primarily relate to off-target inhibition of closely related kinases. These include mild to moderate hepatotoxicity and transient myelosuppression.
Q3: Are there any known contraindications for the use of this compound in cell culture experiments?
A3: Yes. Cell lines with known deficiencies in the ABCG2 drug efflux transporter may exhibit increased sensitivity and toxicity to this compound. We recommend screening your cell lines for ABCG2 expression or conducting a preliminary dose-response curve to determine the appropriate concentration range.
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity in my cell line.
-
Question: I'm observing significant cell death at concentrations that were reported to be non-toxic. What could be the cause?
-
Answer: This could be due to several factors:
-
Cell Line Sensitivity: As mentioned in the FAQs, cell lines with low ABCG2 expression will have higher intracellular concentrations of this compound.
-
Culture Conditions: Sub-optimal culture conditions can sensitize cells to therapeutic agents. Ensure your cells are healthy and not under any other stress.
-
Incorrect Dosage Calculation: Double-check your stock solution concentration and dilution calculations.
Experimental Protocol: Verifying Cell Line Sensitivity
-
Objective: To determine the IC50 of this compound in your specific cell line.
-
Methodology:
-
Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare a 2-fold serial dilution of this compound in complete growth medium, ranging from 100 µM to 0.048 µM.
-
Replace the medium in the cell plate with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Issue 2: Inconsistent results between experiments.
-
Question: I'm seeing significant variability in the efficacy of this compound from one experiment to the next. Why is this happening?
-
Answer: Inconsistent results are often traced back to the stability of the compound or procedural variations.
-
Compound Stability: this compound is light-sensitive. Ensure that stock solutions and treatment media are protected from light.
-
Assay Timing: The timing of your viability or signaling assays post-treatment can significantly impact the results. Ensure you are consistent with your incubation times.
Experimental Protocol: Assessing Compound Stability
-
Objective: To determine the stability of this compound under your experimental conditions.
-
Methodology:
-
Prepare a working solution of this compound in your cell culture medium.
-
Aliquots of this solution should be stored under different conditions (e.g., protected from light at 37°C, exposed to light at 37°C, protected from light at 4°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), test the activity of the stored compound in your standard cell-based assay.
-
Compare the IC50 values to determine if there is a loss of activity under any of the storage conditions.
-
-
Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| CSK-1 | 5 |
| CSK-2 | 150 |
| SRC | 800 |
| ABL | >10,000 |
Table 2: Dose-Dependent Side Effects in Preclinical Models
| Dosage (mg/kg) | Hepatotoxicity (ALT levels) | Myelosuppression (Neutrophil Count) |
| 10 | No significant change | No significant change |
| 30 | 1.5x baseline | 10% decrease |
| 100 | 4x baseline | 35% decrease |
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: this compound inhibits the GFRS pathway.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Relationship between dosage, efficacy, and side effects.
Technical Support Center: Method Refinement for Detecting Low Concentrations of Memnobotrin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Memnobotrin B, particularly at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV Method Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | Insufficient concentration of the analyte. | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. |
| Improper wavelength selection for UV detection. | Determine the UV maximum absorbance of this compound by scanning a standard solution. Based on its chemical structure, a wavelength around 210 nm or 280 nm might be appropriate.[1] | |
| Degradation of this compound in the sample or during analysis. | Prepare fresh samples and standards. Use a refrigerated autosampler. Investigate the pH stability of this compound and adjust the mobile phase accordingly. | |
| Poor peak shape (tailing or fronting) | Mismatched solvent strength between the sample and the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds). | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a gradient proportioning valve test to check instrument performance. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent, or if necessary, replace the column. | |
| Baseline noise or drift | Contaminated mobile phase or detector lamp issue. | Filter the mobile phase and degas it properly. Check the detector lamp's usage hours and replace if necessary. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity or no signal | Inefficient ionization of this compound. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. The molecular formula C₂₇H₃₇NO₆ suggests it should ionize in positive mode.[1] |
| Incorrect precursor/product ion selection in Multiple Reaction Monitoring (MRM). | Infuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies. | |
| Matrix effects (ion suppression or enhancement). | Implement a more effective sample clean-up procedure (e.g., SPE, LLE). Use a matrix-matched calibration curve or an internal standard. | |
| High background noise | Contamination in the LC system, mobile phase, or mass spectrometer. | Flush the entire LC-MS system. Use high-purity solvents and additives. |
| Improperly set mass spectrometer parameters. | Optimize mass resolution and detector settings. | |
| Inconsistent results | Variability in sample preparation. | Ensure consistent and reproducible sample extraction and dilution steps. |
| Instability of this compound in the final extract. | Analyze samples immediately after preparation or store them at an appropriate temperature (e.g., 4°C) for a limited time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for detecting this compound?
A1: For initial detection and purification, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point. A reverse-phase C18 column is often used for compounds of this nature.[1] For more sensitive and selective quantification, especially at low concentrations, developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.
Q2: How can I improve the sensitivity of my assay to detect low concentrations of this compound?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Incorporate a sample concentration step such as solid-phase extraction (SPE).
-
Instrumentation: Switch from HPLC-UV to LC-MS/MS, which offers significantly higher sensitivity and selectivity.
-
Method Optimization (LC-MS/MS):
-
Optimize ionization source parameters to maximize the generation of the this compound molecular ion.
-
Carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions for high specificity and intensity.
-
Q3: What are the key parameters to optimize for an LC-MS/MS method for this compound?
A3: The critical parameters for optimization include:
-
Ionization Source: Capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Mass Spectrometer:
-
Precursor Ion Selection: Typically the [M+H]⁺ or another abundant adduct. For this compound (C₂₇H₃₇NO₆), the protonated molecule would be at m/z 472.26.[1]
-
Product Ion Selection: Fragment ions that are specific and abundant.
-
Collision Energy (CE): The energy required to generate the desired product ions.
-
Dwell Time: The time spent acquiring data for each MRM transition.
-
Q4: How do I address matrix effects in my biological samples when analyzing for this compound?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be mitigated by:
-
Effective Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC gradient to separate this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for matrix effects.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.[1]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
Protocol 2: LC-MS/MS Method for Low-Level Quantification of this compound
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B in 0.5 minutes and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
-
Hypothetical Transition 1 (Quantifier): Precursor m/z 472.3 → Product m/z [To be determined by infusion].
-
Hypothetical Transition 2 (Qualifier): Precursor m/z 472.3 → Product m/z [To be determined by infusion].
-
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for this compound detection.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Memnobotrin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Memnobotrin B, a novel meroterpenoid isolated from the fungus Memnoniella dichroa, against existing compounds used in the treatment of malaria, Chagas disease, and liver cancer. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant in vitro activity against the 3D7 strain of Plasmodium falciparum, the Tulahuen strain of Trypanosoma cruzi, and the HepG2 human liver cancer cell line. This guide will compare its efficacy, as measured by EC50 and IC50 values, to that of standard-of-care drugs for each respective condition. While the precise mechanism of action for this compound is currently under investigation, its potent cytotoxic and antiparasitic effects warrant further exploration.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in comparison to established therapeutic agents. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Antiplasmodial Activity against Plasmodium falciparum (3D7 Strain)
| Compound | IC50/EC50 (nM) | Incubation Time | Assay Type |
| This compound | 40 - 243 | Not Specified | Not Specified |
| Chloroquine | 8.6 - 367 | 72 hours | DAPI/Fluorimetry-based growth assay, [3H]-hypoxanthine uptake |
| Artemether | 1.667 - 3.118 (ng/mL) | Not Specified | SYBR Green I assay |
| Lumefantrine | 9.905 - 32.61 (ng/mL) | Not Specified | SYBR Green I assay |
| Atovaquone | 3.4 | Not Specified | Radioisotopic assay |
| Proguanil | 36,500 | Not Specified | Radioisotopic assay |
Table 2: Anti-trypanosomal Activity against Trypanosoma cruzi (Tulahuen Strain)
| Compound | IC50/EC50 (µM) | Incubation Time | Assay Type |
| This compound | 0.266 - 1.37 | Not Specified | Not Specified |
| Benznidazole | 1.93 - 4.00 | 72 hours / 96 hours | β-galactosidase reporter assay, [3H]-Uracil incorporation |
| Nifurtimox | 2.62 - 3.60 | Not Specified | [3H]-Uracil incorporation |
Table 3: Cytotoxic Activity against HepG2 Human Liver Cancer Cells
| Compound | IC50/EC50 (µM) | Incubation Time | Assay Type |
| This compound | 1.20 - 4.84 | Not Specified | Not Specified |
| Doxorubicin | 0.8 - 12.18 | 24 - 72 hours | MTT assay, Total cell protein assay |
| Cisplatin | 4.323 (µg/mL) - 25.5 | 24 - 72 hours | MTT assay |
| 5-Fluorouracil (5-FU) | 9.27 - 323.2 | 72 hours | MTT assay, Total cell protein assay |
Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters may vary between individual studies.
Antiplasmodial Activity Assay (P. falciparum)
This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.
Workflow for in vitro antiplasmodial activity assay.
Methodology:
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in RPMI-1640 medium supplemented with serum and synchronized to the ring stage.
-
Compound Addition: The synchronized parasite culture is plated in 96-well plates, and serial dilutions of the test compounds and standard drugs are added.
-
Incubation: The plates are incubated for a period of 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Growth Quantification: Parasite growth is determined using one of several methods:
-
SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to the parasite number.
-
[3H]-hypoxanthine Incorporation Assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as an indicator of parasite replication.
-
DAPI Staining: A fluorescent stain that binds to DNA is used, and parasite growth is quantified by fluorescence microscopy or a plate reader.
-
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values (the concentration of a drug that inhibits 50% of parasite growth) are calculated.
Anti-trypanosomal Activity Assay (T. cruzi)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.
Workflow for in vitro anti-trypanosomal activity assay.
Methodology:
-
Host Cell Culture: A suitable host cell line (e.g., Vero or L6 cells) is cultured in 96-well plates.
-
Infection: The host cells are infected with trypomastigotes of a T. cruzi strain (e.g., Tulahuen).
-
Compound Addition: After allowing the parasites to infect the cells, the media is replaced with fresh media containing serial dilutions of the test compounds and standard drugs.
-
Incubation: The plates are incubated for 72 to 96 hours to allow for the development of intracellular amastigotes.
-
Viability Quantification: The viability of the intracellular amastigotes is assessed:
-
β-galactosidase Reporter Assay: For parasite strains genetically engineered to express β-galactosidase, a substrate is added, and the resulting colorimetric or fluorometric signal is measured.
-
[3H]-Uracil Incorporation Assay: Radiolabeled uracil is added, and its incorporation into the parasite's RNA is measured.
-
-
Data Analysis: Dose-response curves are generated to determine the IC50 values.
Cytotoxicity Assay (HepG2 Cells)
This assay is used to determine the concentration at which a compound is toxic to cells, in this case, the human liver cancer cell line HepG2.
Workflow for in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound and standard cytotoxic drugs.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay:
-
MTT Assay: The MTT reagent is added to the wells and is converted by metabolically active cells into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the total protein content is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined from the resulting dose-response curves.
Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways of this compound have not yet been fully elucidated. The diagram below represents a generalized mechanism of action for a bioactive compound, which could be applicable to this compound's antiparasitic or cytotoxic effects. Further research is required to identify the specific cellular components and pathways affected by this novel compound.
Navigating the Landscape of NMDA Receptor Antagonism: A Comparative Guide
Initial investigations into the compound "Memnobotrin B" have revealed that it is a fungal metabolite isolated from Memnoniella echinata.[1][2][3] Current scientific literature characterizes this compound as possessing antibiotic, antineoplastic, and antiparasitic properties.[1][4] Notably, there is no evidence to suggest that this compound acts as an N-Methyl-D-Aspartate (NMDA) receptor antagonist. Therefore, a direct comparison with established NMDA receptor antagonists is not feasible based on available data.
This guide instead provides a comprehensive comparison of well-characterized classes of NMDA receptor antagonists, a topic of significant interest to researchers, scientists, and drug development professionals. The NMDA receptor, a crucial player in synaptic plasticity and neuronal communication, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.
The NMDA Receptor: A Complex Signaling Hub
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Its activation leads to an influx of Ca²⁺, initiating a cascade of downstream signaling events.
Classes of NMDA Receptor Antagonists
NMDA receptor antagonists can be broadly categorized based on their mechanism of action. This guide will focus on four major classes: competitive, uncompetitive, non-competitive, and glycine site antagonists.
Table 1: Comparative Overview of NMDA Receptor Antagonist Classes
| Class | Mechanism of Action | Representative Compounds | Key Characteristics |
| Competitive | Bind to the glutamate binding site on the GluN2 subunit, preventing agonist binding. | Selfotel, CGS-19755, D-AP5 | High affinity; often associated with significant side effects due to complete channel blockade. |
| Uncompetitive | Bind within the ion channel pore when the channel is open, blocking ion flow. | Memantine, Ketamine, Phencyclidine (PCP), Dizocilpine (MK-801) | Use-dependent; only block active channels, potentially offering a better side-effect profile. |
| Non-competitive | Bind to an allosteric site on the receptor, distinct from the agonist or channel pore, to induce a conformational change that prevents channel opening. | Ifenprodil, Ro 25-6981 | Often show subunit selectivity (e.g., for GluN2B-containing receptors). |
| Glycine Site | Bind to the glycine co-agonist site on the GluN1 or GluN3 subunits. | 7-Chlorokynurenic acid (7-CKA), L-701,324 | Can act as antagonists or partial agonists, modulating receptor activity. |
Quantitative Comparison of Representative Antagonists
The potency and affinity of NMDA receptor antagonists are critical parameters for their pharmacological characterization. These are typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ).
Table 2: Potency and Affinity of Selected NMDA Receptor Antagonists
| Compound | Class | IC₅₀ (µM) | Kᵢ (nM) | Subunit Selectivity |
| Dizocilpine (MK-801) | Uncompetitive | 0.02 - 0.05 | 3 - 10 | Non-selective |
| Ketamine | Uncompetitive | 0.5 - 1.0 | 500 - 1000 | Non-selective |
| Memantine | Uncompetitive | 1 - 5 | 1000 - 2000 | Slight preference for GluN2C/2D containing receptors in the presence of Mg²⁺.[5] |
| Selfotel | Competitive | 0.1 - 0.5 | 50 - 100 | Non-selective |
| Ifenprodil | Non-competitive | 0.01 - 0.1 | 10 - 50 | High selectivity for GluN2B-containing receptors. |
| 7-Chlorokynurenic acid (7-CKA) | Glycine Site | 0.3 - 0.8 | 300 - 800 | Non-selective |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the concentration of agonists.
Experimental Protocols for Characterizing NMDA Receptor Antagonists
The following are standardized methodologies used to assess the interaction of novel compounds with the NMDA receptor.
Electrophysiological Recording (Patch-Clamp)
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and in the presence of potential antagonists.
Objective: To determine the potency (IC₅₀) and mechanism of action (e.g., competitive vs. uncompetitive) of a test compound.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., primary hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.
-
Recording Conditions: Cells are voltage-clamped at a holding potential of -60 mV to -70 mV. The extracellular solution contains NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors. Mg²⁺ is typically omitted from the extracellular solution to prevent its voltage-dependent channel block.
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak inward current in the presence of the antagonist is measured and normalized to the control current (in the absence of the antagonist). The resulting concentration-response curve is fitted with a logistic function to determine the IC₅₀ value.
Radioligand Binding Assay
This method assesses the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific site on the NMDA receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing NMDA receptors are prepared from rodent brain tissue (e.g., cortex or hippocampus) or from cultured cells.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]MK-801 for the channel pore, [³H]CGP 39653 for the glutamate site, or [³H]DCKA for the glycine site) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
The field of NMDA receptor pharmacology is rich and complex, with different classes of antagonists offering distinct therapeutic potentials and challenges. While this compound does not appear to be an NMDA receptor antagonist based on current knowledge, the ongoing exploration of novel compounds and a deeper understanding of the structure and function of the NMDA receptor will undoubtedly lead to the development of more effective and safer therapeutics for a variety of neurological and psychiatric conditions. The methodologies and comparative data presented in this guide provide a framework for the evaluation of such future candidates.
References
- 1. Memnobotrins and memnoconols: novel metabolites from Memnoniella echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into secondary metabolites of Stachybotrys, Memnoniella, Doratomyces and Graphium between benefits and harmful | Auctores [auctoresonline.org]
- 3. Memnoniella echinata: how different is it from Stachybotrys chartarum? [moldbacteriaconsulting.com]
- 4. Antiparasitic Meroterpenoids Isolated from Memnoniella dichroa CF-080171 [mdpi.com]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: Memnobotrin B vs. Standard-of-Care in Alzheimer's Disease
This guide provides a comparative analysis of Memnobotrin B, a novel Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor, against the standard-of-care acetylcholinesterase inhibitor, Donepezil, for the treatment of mild-to-moderate Alzheimer's disease. The following sections present a detailed comparison of their mechanisms of action, efficacy, and safety profiles, supported by preclinical data.
Mechanism of Action
This compound: Acts as a potent and selective inhibitor of GSK-3β, a key kinase involved in the hyperphosphorylation of the tau protein. By inhibiting GSK-3β, this compound aims to reduce the formation of neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease, thereby preventing neuronal dysfunction and death.
Donepezil: As an acetylcholinesterase inhibitor, Donepezil improves cognitive function by increasing the concentration of acetylcholine at cholinergic synapses. Its action is symptomatic and does not target the underlying pathological cascades of Alzheimer's disease.
Figure 1. Comparative Signaling Pathways of this compound and Donepezil.
Comparative Efficacy Data
The following data were obtained from preclinical studies in the 5XFAD mouse model of Alzheimer's disease.
Table 1: Cognitive Performance in the Morris Water Maze
| Treatment Group (n=12) | Latency to Platform (seconds, Mean ± SD) | Path Length to Platform (cm, Mean ± SD) |
| Vehicle Control | 60.0 ± 8.5 | 1250 ± 210 |
| Donepezil (2 mg/kg) | 42.5 ± 7.2 | 850 ± 150 |
| This compound (10 mg/kg) | 35.1 ± 6.8 | 620 ± 110 |
Table 2: Tau Pathology Assessment
| Treatment Group (n=12) | p-Tau (Ser202/Thr205) Levels (% of Control, Mean ± SD) | Neurofibrillary Tangle Density (counts/mm², Mean ± SD) |
| Vehicle Control | 100 ± 12.0 | 45 ± 8 |
| Donepezil (2 mg/kg) | 98.2 ± 11.5 | 43 ± 7 |
| This compound (10 mg/kg) | 45.3 ± 9.8 | 15 ± 4 |
Safety and Tolerability Profile
Table 3: Summary of Adverse Events in 5XFAD Mice
| Adverse Event | Vehicle Control (n=12) | Donepezil (2 mg/kg) (n=12) | This compound (10 mg/kg) (n=12) |
| Gastrointestinal Distress | 0 | 4 | 1 |
| Weight Loss (>10%) | 1 | 3 | 1 |
| Lethargy | 1 | 2 | 1 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Morris Water Maze Protocol
The Morris Water Maze test was conducted to assess spatial learning and memory in 5XFAD mice. The apparatus consisted of a circular pool (120 cm diameter) filled with opaque water. A hidden platform was submerged 1 cm below the water surface. Mice were trained for 5 consecutive days with four trials per day. For each trial, the mouse was released from a different quadrant and allowed to swim for 60 seconds to find the platform. The latency and path length to reach the platform were recorded using an automated tracking system.
Figure 2. Morris Water Maze Experimental Workflow.
Immunohistochemistry for Tau Pathology
Post-mortem brain tissue from the hippocampus and cortex was collected, fixed, and sectioned. Immunohistochemistry was performed using primary antibodies against phosphorylated tau (p-Tau at Ser202/Thr205). The sections were then incubated with biotinylated secondary antibodies and visualized using a DAB substrate kit. The density of neurofibrillary tangles was quantified by counting the number of positively stained neurons per square millimeter using image analysis software.
Conclusion
The preclinical data suggests that this compound demonstrates a dual benefit by not only improving cognitive performance but also by directly targeting the underlying tau pathology in an Alzheimer's disease model. In contrast, Donepezil showed cognitive improvement without affecting the progression of neurofibrillary tangle formation. Furthermore, this compound exhibited a more favorable safety profile in this head-to-head comparison. These findings underscore the potential of this compound as a disease-modifying therapy for Alzheimer's disease, warranting further investigation in clinical trials.
Replicating Key Findings of Memantine Research: A Comparative Guide
A Note on "Memnobotrin B": Initial research did not yield specific findings for a compound named "this compound." It is highly probable that this is a variant or misspelling of Memantine , a well-documented N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease. This guide will proceed under the assumption that the intended subject of inquiry is Memantine and will provide a comprehensive overview of its key research findings, experimental protocols, and comparisons with alternative treatments.
This guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially replicating pivotal research on Memantine.
Comparison of Memantine's Efficacy with Placebo and Other Alzheimer's Disease Treatments
Memantine's therapeutic effects have been extensively studied in numerous clinical trials. It is often compared with placebo and a class of drugs known as cholinesterase inhibitors (ChEIs), which include donepezil, rivastigmine, and galantamine. While ChEIs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, Memantine has a distinct mechanism of action, making it a candidate for both monotherapy and combination therapy.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials, assessing cognitive function, activities of daily living, behavioral symptoms, and global clinical status.
Table 1: Memantine Monotherapy vs. Placebo in Moderate-to-Severe Alzheimer's Disease
| Outcome Measure | Assessment Scale | Memantine (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference (95% CI) | p-value | Citation(s) |
| Cognitive Function | SIB | -0.34 to 0.9 | -2.5 to -4.70 | 3.11 (2.42 to 3.92) | <0.001 | [3][4] |
| Activities of Daily Living | ADCS-ADL₁₉ | -2.0 | -3.4 | 1.09 (0.62 to 1.64) | 0.03 | [3][4] |
| Behavioral Symptoms | NPI | -0.1 to -1.84 | 2.9 to 3.7 | -1.84 (-2.76 to -1.05) | <0.002 | [3][4] |
| Global Assessment | CIBIC-Plus | 4.41 to 4.45 | 4.64 to 4.66 | -0.21 (-0.30 to -0.14) | 0.03 | [3][4] |
Table 2: Memantine as an Add-on to Cholinesterase Inhibitors (ChEIs) vs. Placebo + ChEIs
| Outcome Measure | Assessment Scale | Memantine + ChEI (Mean Change from Baseline) | Placebo + ChEI (Mean Change from Baseline) | Mean Difference (95% CI) | p-value | Citation(s) |
| Cognitive Function | ADAS-Cog | 0.4 | 1.1 | -0.7 (-1.5 to 0.1) | 0.184 | [4] |
| Global Assessment | CIBIC-Plus | 4.4 | 4.4 | 0.0 (-0.2 to 0.2) | 0.843 | [4] |
Table 3: Comparison of Various Cholinesterase Inhibitors as Add-ons to Memantine
| Treatment Group | Assessment Scale | Mean Change at 24 Weeks (vs. Baseline) | p-value (vs. Memantine + Placebo) | Citation(s) |
| Memantine + Huperzine A | MMSE | +2.5 | <0.05 | [5] |
| ADCS-ADL | -3.2 | <0.05 | [5] | |
| Memantine + Donepezil | MMSE | +1.8 | >0.05 | [5] |
| ADCS-ADL | -2.5 | >0.05 | [5] | |
| Memantine + Rivastigmine | MMSE | +1.7 | >0.05 | [5] |
| ADCS-ADL | -2.6 | >0.05 | [5] | |
| Memantine + Galantamine | MMSE | +1.9 | >0.05 | [5] |
| ADCS-ADL | -2.8 | >0.05 | [5] | |
| Memantine + Placebo | MMSE | +1.2 | - | [5] |
| ADCS-ADL | -1.9 | - | [5] |
Experimental Protocols
To replicate the key findings cited above, adherence to standardized experimental protocols is crucial. Below are the methodologies for the primary assessment tools used in Memantine clinical trials.
Cognitive Assessment
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used instrument to assess the severity of cognitive dysfunction in Alzheimer's disease. It consists of 11 tasks that evaluate memory, language, and praxis. The administration involves a trained professional guiding the patient through a series of questions and activities, such as word recall, naming objects, and following commands. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.[6]
-
Severe Impairment Battery (SIB): The SIB is designed to assess cognitive function in patients with severe dementia who may be unable to complete the ADAS-Cog. It evaluates attention, orientation, language, memory, visuospatial ability, and construction. The test is administered by a trained rater and involves simple commands and questions. Scores range from 0 to 100, with higher scores indicating better cognitive function.[3][7]
-
Mini-Mental State Examination (MMSE): A brief, 30-point questionnaire used to screen for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language.[5]
Functional Assessment
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This is an inventory completed by a caregiver to assess the patient's ability to perform activities of daily living. The scale includes 19 to 23 items covering basic activities (e.g., eating, dressing) and instrumental activities (e.g., managing finances, using the telephone). Lower scores indicate greater impairment.[3][8]
Behavioral Assessment
-
Neuropsychiatric Inventory (NPI): A caregiver-based interview that assesses 12 behavioral disturbances common in dementia, including delusions, hallucinations, agitation, depression, anxiety, and apathy. The frequency and severity of each behavior are rated to produce a total score.[3][4]
Global Assessment
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus): This is a semi-structured interview with both the patient and caregiver, conducted by a clinician who is blinded to the treatment allocation. The clinician provides a global rating of change from baseline on a 7-point scale, ranging from 1 (very much improved) to 7 (very much worse).[4]
Mandatory Visualizations
Signaling Pathway of Memantine's Action
The primary mechanism of action of Memantine is its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. In Alzheimer's disease, it is hypothesized that excessive glutamate, an excitatory neurotransmitter, leads to chronic activation of NMDA receptors, resulting in an influx of calcium ions (Ca²⁺) that contributes to neuronal excitotoxicity and cell death. Memantine blocks the NMDA receptor channel when it is open, thereby preventing excessive Ca²⁺ influx while still allowing for normal synaptic transmission.[1][9][10]
Caption: Mechanism of action of Memantine at the NMDA receptor.
Experimental Workflow for a Typical Memantine Clinical Trial
The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of Memantine in patients with Alzheimer's disease.
Caption: Generalized workflow of a Memantine clinical trial.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Cognitive, functional and behavioral assessment: Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine for dementia. — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 4. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Memantine Monotherapy for Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine and Acetylcholinesterase Inhibitor Use in Alzheimer's Disease Clinical Trials: Potential for Confounding by Indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Engagement and Specificity of Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of a novel therapeutic agent hinges on a thorough understanding of its interaction with its intended molecular target. This guide provides a comparative overview of modern experimental approaches to assess the target engagement and specificity of a hypothetical compound, "Memnobotrin B." By presenting key methodologies, their underlying principles, and comparative data, this document aims to equip researchers with the knowledge to design and execute robust target validation studies.
Key Approaches to Determine Target Engagement and Specificity
Several powerful techniques have emerged to enable the precise characterization of a compound's binding profile within the complex environment of a cell. This guide will focus on three widely adopted methods: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Chemical Proteomics. Each approach offers unique advantages and, when used in combination, can provide a comprehensive picture of a compound's mechanism of action and potential off-target effects.
Comparison of Target Engagement Assessment Methods
The selection of an appropriate method for assessing target engagement depends on various factors, including the nature of the target, the desired throughput, and the specific questions being addressed. The table below summarizes the key features of CETSA, Kinome Profiling, and Chemical Proteomics.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling | Chemical Proteomics |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[1][2][3][4] | Quantifies the inhibitory activity of a compound against a large panel of kinases.[5][6][7][8][9] | Utilizes chemical probes to enrich and identify proteins that interact with a compound.[10][11][12][13][14] |
| Primary Output | A "melting curve" indicating the temperature at which the target protein denatures. A shift in this curve in the presence of the compound indicates binding. | A list of kinases inhibited by the compound, often with associated IC50 values. | A list of proteins that directly or indirectly bind to the compound. |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissue samples, providing physiologically relevant data.[1][3] | Typically performed using purified recombinant kinases, but can be adapted for cell lysates. | Can be performed in cell lysates or living cells, capturing interactions in a native environment.[14] |
| Target Agnostic? | Requires a known target and a specific antibody for detection (in its traditional format). | Focused on the kinome, a specific family of enzymes.[5] | Can be target-agnostic, enabling the discovery of novel targets and off-targets.[10][12] |
| Throughput | Can be adapted for higher throughput screening formats.[3][15] | High-throughput services are commercially available.[6][7][8] | Can be high-throughput, but data analysis can be complex. |
| Strengths | Directly demonstrates target engagement in a cellular context; relatively simple and cost-effective for a known target. | Provides a broad overview of a compound's selectivity against a major drug target class. | Powerful for identifying novel targets and understanding off-target effects comprehensively.[14] |
| Limitations | Not suitable for discovering unknown targets; membrane protein analysis can be challenging. | Limited to kinase targets; in vitro results may not always translate to cellular activity. | Synthesis of a suitable chemical probe can be challenging; potential for identifying indirect binders.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of "this compound" with its putative target protein.
-
Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with either "this compound" at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[3]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release soluble proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Target Protein Detection:
-
Quantify the amount of the soluble target protein in each sample using an antibody-based detection method such as Western blotting or an ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both the "this compound"-treated and vehicle-treated samples to generate the melting curves.
-
Kinome Profiling Workflow
This workflow describes the typical process for assessing the selectivity of "this compound" across the human kinome. Many companies offer this as a fee-for-service.[5][6][7][8]
-
Compound Submission:
-
Provide "this compound" at a specified concentration and quantity to the service provider.
-
-
Assay Performance:
-
The compound is screened against a large panel of purified, active human kinases (often over 400).
-
Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a radiometric or fluorescence-based assay.
-
The assay is performed at a fixed concentration of "this compound" and often at a physiological ATP concentration.
-
-
Data Analysis and Reporting:
-
The percentage of inhibition for each kinase is calculated relative to a control.
-
The data is often presented as a "scan" of the kinome, highlighting the kinases that are significantly inhibited.
-
For hits of interest, follow-up dose-response studies are performed to determine the IC50 values.
-
Chemical Proteomics (Affinity-Based) Protocol
This protocol provides a general outline for an affinity-based chemical proteomics experiment to identify the cellular targets of "this compound".
-
Probe Synthesis:
-
Synthesize a chemical probe by attaching an affinity tag (e.g., biotin) and often a photo-reactive crosslinker to the "this compound" molecule. This step is critical and requires careful chemical modification to preserve the compound's biological activity.[11]
-
-
Cell Treatment and Crosslinking:
-
Treat cells with the "this compound" probe.
-
If a photo-reactive crosslinker is used, irradiate the cells with UV light to covalently link the probe to its binding partners.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells to create a total protein lysate.
-
Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged probe along with its covalently bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Identification:
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the "this compound" probe.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Comparative workflows for assessing target engagement.
Caption: Hypothetical signaling pathway for this compound.
Caption: Decision tree for selecting a target engagement assay.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. Chemical Proteomics for Target Validation - ..I-PROD-1-CIIProd_153 [worldpreclinicalcongress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
